molecular formula C25H20Cl3P B1593772 Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) CAS No. 3687-70-5

Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)

Cat. No.: B1593772
CAS No.: 3687-70-5
M. Wt: 457.8 g/mol
InChI Key: LZXHHNKULPHARO-UHFFFAOYSA-M
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Description

Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is a chemical compound with the molecular formula C25H20Cl2PCl. It is commonly used in industrial and scientific research applications. This compound is known for its stability and reactivity, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) can be synthesized through the reaction of triphenylphosphine with 3,4-dichlorobenzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Phosphonium, [(2,5-dimethylphenyl)methyl]triphenyl-, chloride (11): Similar structure but with different substituents on the phenyl ring.

    Phosphonium, triphenyl(4-pyridinylmethyl)-, chloride: Contains a pyridine ring instead of a dichlorophenyl group.

    (Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a dichlorophenyl group .

Uniqueness

Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2P.ClH/c26-24-17-16-20(18-25(24)27)19-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-18H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXHHNKULPHARO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958069
Record name [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-70-5
Record name Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorobenzyltriphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eulan NK
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROBENZYLTRIPHENYLPHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM6RS2KA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
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